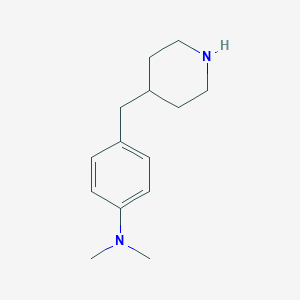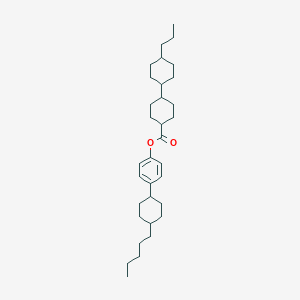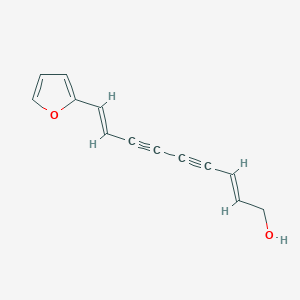
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline, also known as DM-4, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DM-4 belongs to the family of tubulin polymerization inhibitors and has been found to exhibit promising anticancer activity.
Mécanisme D'action
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline exerts its anticancer activity by inhibiting tubulin polymerization, which is essential for cell division. N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has been found to exhibit significant antitumor activity in vivo, with minimal toxicity to normal tissues. N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body. However, more studies are needed to fully understand the biochemical and physiological effects of N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has several advantages for lab experiments, including its high purity and stability. It is also readily available for purchase from chemical suppliers. However, N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline is a highly toxic compound and requires special handling and disposal procedures. Additionally, N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline is expensive, which may limit its use in some research settings.
Orientations Futures
There are several future directions for N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline research. One potential direction is the development of N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline analogs with improved pharmacological properties and anticancer activity. Another direction is the investigation of N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline in combination with other anticancer agents to enhance its efficacy. Additionally, more studies are needed to fully understand the mechanism of action and biochemical effects of N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline, as well as its potential applications in other disease areas. Overall, N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has significant potential as a therapeutic agent and warrants further investigation.
Méthodes De Synthèse
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline is synthesized by reacting N,N-dimethyl-4-aminobenzaldehyde with piperidine in the presence of a reducing agent. The reaction yields N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline as a yellow crystalline solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline, making it a viable compound for scientific research.
Applications De Recherche Scientifique
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has been extensively studied for its potential anticancer activity. It has been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has also been shown to exhibit significant antitumor activity in various cancer models, including breast cancer, lung cancer, and leukemia. Additionally, N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has been found to have synergistic effects with other anticancer agents, making it a potential candidate for combination therapy.
Propriétés
Numéro CAS |
131416-68-7 |
|---|---|
Nom du produit |
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline |
Formule moléculaire |
C14H22N2 |
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline |
InChI |
InChI=1S/C14H22N2/c1-16(2)14-5-3-12(4-6-14)11-13-7-9-15-10-8-13/h3-6,13,15H,7-11H2,1-2H3 |
Clé InChI |
JWTWLGSLAXBJDD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CC2CCNCC2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CC2CCNCC2 |
Synonymes |
BENZENAMINE, N,N-DIMETHYL-4-(4-PIPERIDINYLMETHYL)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)
![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)




![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)




